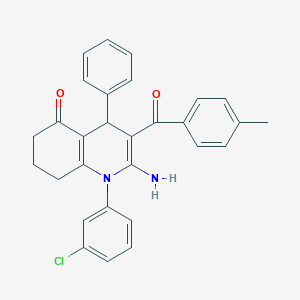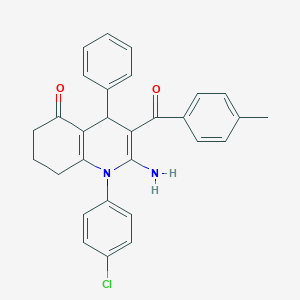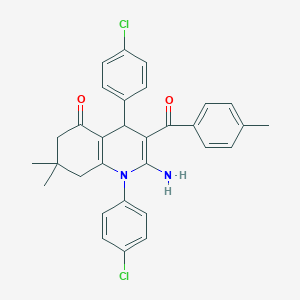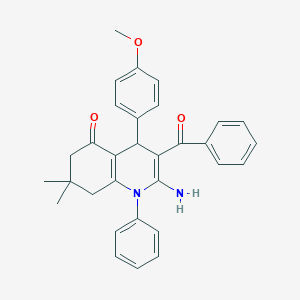![molecular formula C29H26N4O4S B304433 2-{[3-cyano-6-phenyl-4-(3,4,5-trimethoxyphenyl)-2-pyridinyl]sulfanyl}-N-(2-methyl-4-pyridinyl)acetamide](/img/structure/B304433.png)
2-{[3-cyano-6-phenyl-4-(3,4,5-trimethoxyphenyl)-2-pyridinyl]sulfanyl}-N-(2-methyl-4-pyridinyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[3-cyano-6-phenyl-4-(3,4,5-trimethoxyphenyl)-2-pyridinyl]sulfanyl}-N-(2-methyl-4-pyridinyl)acetamide is a chemical compound that has shown potential in scientific research applications. This compound has been synthesized through a specific method and has been studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Mecanismo De Acción
The mechanism of action of 2-{[3-cyano-6-phenyl-4-(3,4,5-trimethoxyphenyl)-2-pyridinyl]sulfanyl}-N-(2-methyl-4-pyridinyl)acetamide involves the inhibition of specific enzymes and proteins that are involved in cancer cell growth and neurodegenerative diseases. It has been found to target specific pathways and receptors, leading to the inhibition of cell growth and the promotion of cell death in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 2-{[3-cyano-6-phenyl-4-(3,4,5-trimethoxyphenyl)-2-pyridinyl]sulfanyl}-N-(2-methyl-4-pyridinyl)acetamide has minimal toxicity and has no significant effects on normal cells. It has been found to have anti-inflammatory and antioxidant properties, which may contribute to its potential in treating neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-{[3-cyano-6-phenyl-4-(3,4,5-trimethoxyphenyl)-2-pyridinyl]sulfanyl}-N-(2-methyl-4-pyridinyl)acetamide in lab experiments is its specificity in targeting specific pathways and receptors. However, one limitation is its low solubility in water, which may affect its bioavailability and efficacy.
Direcciones Futuras
For the research on 2-{[3-cyano-6-phenyl-4-(3,4,5-trimethoxyphenyl)-2-pyridinyl]sulfanyl}-N-(2-methyl-4-pyridinyl)acetamide include further studies on its potential in treating other diseases such as autoimmune diseases and infectious diseases. Additionally, further research can be conducted on optimizing its synthesis method and improving its solubility in water.
Métodos De Síntesis
The synthesis of 2-{[3-cyano-6-phenyl-4-(3,4,5-trimethoxyphenyl)-2-pyridinyl]sulfanyl}-N-(2-methyl-4-pyridinyl)acetamide involves the reaction of 2-chloro-N-(2-methyl-4-pyridinyl)acetamide with 3-cyano-6-phenyl-4-(3,4,5-trimethoxyphenyl)-2-pyridinethiol in the presence of a base. The resulting product is then purified through column chromatography.
Aplicaciones Científicas De Investigación
2-{[3-cyano-6-phenyl-4-(3,4,5-trimethoxyphenyl)-2-pyridinyl]sulfanyl}-N-(2-methyl-4-pyridinyl)acetamide has been studied for its potential in various scientific research applications. It has shown promising results in the field of cancer research, specifically in the inhibition of cancer cell growth. It has also been studied for its potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
Nombre del producto |
2-{[3-cyano-6-phenyl-4-(3,4,5-trimethoxyphenyl)-2-pyridinyl]sulfanyl}-N-(2-methyl-4-pyridinyl)acetamide |
|---|---|
Fórmula molecular |
C29H26N4O4S |
Peso molecular |
526.6 g/mol |
Nombre IUPAC |
2-[3-cyano-6-phenyl-4-(3,4,5-trimethoxyphenyl)pyridin-2-yl]sulfanyl-N-(2-methylpyridin-4-yl)acetamide |
InChI |
InChI=1S/C29H26N4O4S/c1-18-12-21(10-11-31-18)32-27(34)17-38-29-23(16-30)22(15-24(33-29)19-8-6-5-7-9-19)20-13-25(35-2)28(37-4)26(14-20)36-3/h5-15H,17H2,1-4H3,(H,31,32,34) |
Clave InChI |
FICYJFMMVJMUTD-UHFFFAOYSA-N |
SMILES |
CC1=NC=CC(=C1)NC(=O)CSC2=C(C(=CC(=N2)C3=CC=CC=C3)C4=CC(=C(C(=C4)OC)OC)OC)C#N |
SMILES canónico |
CC1=NC=CC(=C1)NC(=O)CSC2=C(C(=CC(=N2)C3=CC=CC=C3)C4=CC(=C(C(=C4)OC)OC)OC)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![2-Amino-6-{[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}-4-(4-methylphenyl)pyridine-3,5-dicarbonitrile](/img/structure/B304362.png)
![2-Amino-4-isopropyl-6-{[1-(4-methylphenyl)-2,5-dioxo-3-pyrrolidinyl]sulfanyl}-3,5-pyridinedicarbonitrile](/img/structure/B304363.png)
![2-{[1-(4-Bromophenyl)-2,5-dioxopyrrolidin-3-yl]thio}-6-methyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B304364.png)


